molecular formula C8H10N2O3 B1350420 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 383146-86-9

2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B1350420
CAS RN: 383146-86-9
M. Wt: 182.18 g/mol
InChI Key: MYUDXBXLUNRVRM-UHFFFAOYSA-N
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Description

“2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts have been pivotal in synthesizing pyrazoline derivatives, including structures related to 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, utilizes diverse catalysts such as organocatalysts, metal catalysts, and nanocatalysts. These methodologies have broader synthetic applications due to their efficiency in developing lead molecules (Parmar, Vala, & Patel, 2023).

Building Block for Heterocyclic Compounds

This compound serves as a building block for the synthesis of various heterocyclic compounds. Its derivatives have been extensively utilized to create pyrazolo-imidazoles, thiazoles, spiropyrans, and other heterocycles, showcasing its versatility in heterocyclic chemistry (Gomaa & Ali, 2020).

Anticancer and Antimicrobial Properties

Research has highlighted the significant potential of methyl-substituted pyrazoles, including derivatives of this compound, in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, including anticancer and antimicrobial properties. The synthesis and medical significance of these derivatives have been thoroughly analyzed, providing valuable insights for the development of new therapeutic agents (Sharma et al., 2021).

Neuroprotective Properties

Pyrazolines have been recognized for their neuroprotective properties, particularly in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Derivatives of this compound have been explored for their potential in managing neurodegenerative disorders, highlighting their significance in medicinal chemistry (Ahsan et al., 2022).

properties

IUPAC Name

2,4-diacetyl-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-7(5(2)11)8(13)10(9-4)6(3)12/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUDXBXLUNRVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377094
Record name 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383146-86-9
Record name 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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